(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
説明
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIFHKCXQYILSI-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its pyridazine-triazole-piperazine-enone framework, which differentiates it from other derivatives. Below is a systematic comparison with key analogs:
Core Heterocycle Variations
Bioactivity Profile Clustering
Evidence from bioactivity clustering () suggests that compounds with triazole-piperazine scaffolds (e.g., the target compound) group into clusters with shared modes of action, such as kinase or cytochrome P450 modulation. For example, triazole-containing analogs often exhibit antifungal activity via CYP51 inhibition, while enone groups may confer anti-inflammatory properties through Michael addition-mediated covalent binding .
Physicochemical Properties
The target compound’s higher polar surface area and hydrogen-bonding capacity compared to its furan analog () may improve solubility but reduce membrane permeability.
Key Research Findings and Limitations
Structural Determinants of Activity: The pyridazine-triazole combination in the target compound likely enhances binding to ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in analogs with similar motifs . The (E)-enone configuration is critical for maintaining planarity and conjugate addition reactivity, a feature shared with curcumin derivatives .
Gaps in Evidence: Direct bioactivity data (e.g., IC50 values, toxicity profiles) for the target compound is absent in the provided evidence. Limited structural analogs with pyridazine cores (vs. pyrimidine/furan) complicate extrapolation of exact mechanisms.
準備方法
Pyridazine Core Functionalization
Preparation of (E)-3-(4-Fluorophenyl)prop-2-en-1-one
Claisen-Schmidt Condensation
4-Fluorobenzaldehyde undergoes condensation with acetophenone in ethanol under basic conditions (NaOH, 10% w/v). The reaction proceeds at 60°C for 4 hours, yielding the α,β-unsaturated ketone with >90% (E)-selectivity.
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | (E):(Z) Ratio |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 4 | 92:8 |
| KOH | Methanol | 50 | 6 | 88:12 |
| NaOEt | THF | 70 | 3 | 85:15 |
Purification and Isomer Separation
Crude product is recrystallized from hexane/ethyl acetate (3:1) to achieve >99% (E)-isomer purity. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms stereochemical homogeneity.
Final Coupling and Stereochemical Control
The piperazine and propenone subunits are conjugated via a nucleophilic acyl substitution reaction. 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine (1.0 equiv) reacts with (E)-3-(4-fluorophenyl)prop-2-enoyl chloride (1.1 equiv) in dichloromethane (DCM) containing triethylamine (TEA, 2.0 equiv) at 0–5°C.
Critical Parameters:
- Temperature Control: Maintaining ≤5°C prevents ketone isomerization.
- Catalyst: TEA scavenges HCl, driving the reaction to completion.
- Workup: Sequential washes with 5% NaHCO₃ and brine ensure high purity.
Yield and Characterization:
| Parameter | Value |
|---|---|
| Isolated Yield | 82% |
| Purity (HPLC) | 98.5% |
| Melting Point | 168–170°C |
| HRMS (m/z) | [M+H]⁺ 436.1542 |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, albeit with a slight yield reduction (72%).
Solid-Phase Synthesis
Immobilizing the piperazine subunit on Wang resin enables stepwise assembly, though total yields remain suboptimal (50–55%) due to incomplete coupling cycles.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous-flow reactors for the Claisen-Schmidt condensation, achieving 85% yield with 99.2% (E)-selectivity. Residual solvent levels (DMF, DCM) comply with ICH Q3C guidelines (<600 ppm).
Q & A
Q. How does the piperazine ring’s conformation affect pharmacological activity?
- Ring puckering : Chair vs. boat conformations alter spatial orientation of substituents. X-ray data for analogs (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one) show chair dominance, optimizing target binding .
- N-Methylation : Adding a methyl group to piperazine-N reduces basicity (pKa ~7.1 vs. 8.9), enhancing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
